molecular formula C8H8ClNO2 B184888 2-Chloro-6-methoxybenzamide CAS No. 107485-43-8

2-Chloro-6-methoxybenzamide

Cat. No.: B184888
CAS No.: 107485-43-8
M. Wt: 185.61 g/mol
InChI Key: AYESZTWSOJJJLT-UHFFFAOYSA-N
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Description

2-Chloro-6-methoxybenzamide is an organic compound with the molecular formula C8H8ClNO2. It is a derivative of benzamide, where the benzene ring is substituted with a chlorine atom at the second position and a methoxy group at the sixth position. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-methoxybenzamide typically involves the reaction of 2-chloro-6-methoxyaniline with an appropriate acylating agent, such as acetic anhydride or acetyl chloride, under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to facilitate the acylation process. The reaction mixture is then subjected to purification techniques, such as recrystallization or column chromatography, to obtain the pure compound .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale acylation reactions using automated reactors and continuous flow systems. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, advanced purification methods, such as high-performance liquid chromatography (HPLC), may be employed to ensure the quality of the compound .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6-methoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Reactions: Corresponding substituted benzamides.

    Oxidation Reactions: Corresponding aldehydes or carboxylic acids.

    Reduction Reactions: Corresponding amines or alcohols

Scientific Research Applications

2-Chloro-6-methoxybenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-6-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the catalytic site. This inhibition can lead to the modulation of various biochemical pathways, resulting in therapeutic effects. Additionally, the compound may interact with cellular receptors, triggering signaling cascades that influence cellular functions .

Comparison with Similar Compounds

Uniqueness: 2-Chloro-6-methoxybenzamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-chloro-6-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-12-6-4-2-3-5(9)7(6)8(10)11/h2-4H,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYESZTWSOJJJLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00148057
Record name Benzamide, 2-chloro-6-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00148057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107485-43-8
Record name Benzamide, 2-chloro-6-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107485438
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzamide, 2-chloro-6-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00148057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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